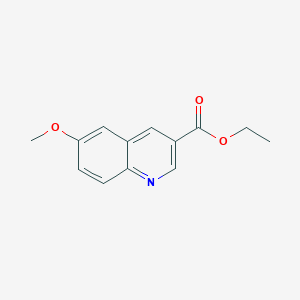

Ethyl 6-methoxyquinoline-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(15)10-6-9-7-11(16-2)4-5-12(9)14-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBYMKNFTIBVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307994 | |

| Record name | ethyl 6-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26660-48-0 | |

| Record name | 26660-48-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 6-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 6-methoxyquinoline-3-carboxylate CAS 26660-48-0 properties

An In-depth Technical Guide to Ethyl 6-methoxyquinoline-3-carboxylate (CAS 26660-48-0): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-methoxyquinoline-3-carboxylate (CAS: 26660-48-0), a key heterocyclic building block in modern medicinal chemistry. The quinoline scaffold is central to the development of numerous therapeutic agents, and this specific derivative offers a strategic combination of functional groups for synthetic elaboration. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, provides an illustrative synthetic protocol, explores its significant applications as a versatile intermediate, and outlines essential safety and handling procedures. By synthesizing field-proven insights with established chemical principles, this guide serves as an authoritative resource for leveraging this compound in research and development endeavors.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic pharmaceuticals with a wide spectrum of biological activities. Its rigid, bicyclic aromatic nature provides a robust framework for the precise three-dimensional orientation of functional groups, enabling targeted interactions with biological macromolecules.

Ethyl 6-methoxyquinoline-3-carboxylate emerges as a particularly valuable derivative. The ester at the 3-position acts as a key synthetic handle for derivatization into amides or other functional groups, while the methoxy group at the 6-position modulates the electronic properties and lipophilicity of the molecule, often influencing its pharmacokinetic and pharmacodynamic profile. This guide elucidates the core attributes of this compound, providing the technical foundation necessary for its effective application in complex synthetic campaigns.

Physicochemical and Spectroscopic Profile

Characterization of a starting material is a foundational step in any synthetic workflow. The physical and spectroscopic properties of Ethyl 6-methoxyquinoline-3-carboxylate are essential for its identification, purity assessment, and handling.

Physical and Chemical Properties

The key physicochemical data for this compound have been consolidated from various sources and are presented below.

| Property | Value | Reference |

| CAS Number | 26660-48-0 | [1][2] |

| Molecular Formula | C13H13NO3 | [1][3] |

| Molecular Weight | 231.25 g/mol | [1][3] |

| IUPAC Name | ethyl 6-methoxyquinoline-3-carboxylate | |

| Appearance | No data available (typically an off-white to yellow solid) | |

| Solubility | No data available (expected to be soluble in organic solvents like ethyl acetate, and petroleum ether) | [4][5] |

| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C | [1] |

Spectroscopic Signature for Structural Verification

While a complete spectral analysis for this specific compound is not publicly available, data from closely related analogs, such as 2-formyl-6-methoxy-3-carbethoxy quinoline, provide a strong basis for predicting its characteristic spectral features.[4][5] These analytical techniques are non-negotiable for confirming the identity and purity of the material post-synthesis or upon receipt from a supplier.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester group, a singlet for the methoxy protons, and a series of doublets and doublets of doublets in the aromatic region (typically 7.0-9.0 ppm) characteristic of the substituted quinoline ring system.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct peaks for each carbon atom. Expected signals would include those for the carbonyl carbon of the ester (around 165-170 ppm), the methoxy carbon (around 55-60 ppm), and a series of signals in the aromatic region (100-160 ppm).[4][5]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is crucial for identifying key functional groups. A strong absorption band around 1700-1730 cm⁻¹ would indicate the C=O stretch of the ester. Aromatic C-H stretching would appear above 3000 cm⁻¹, while C-O stretching from the ether and ester groups would be visible in the 1000-1300 cm⁻¹ region.[4][5]

-

MS (Mass Spectrometry): Mass spectrometry would be used to confirm the molecular weight. The molecular ion peak (M+) would be expected at m/z 231, with characteristic fragmentation patterns.

Synthesis and Purification: A Representative Protocol

The synthesis of substituted quinolines is a well-established field of organic chemistry. The Gould-Jacobs reaction is a classic and reliable method for constructing the quinoline core of Ethyl 6-methoxyquinoline-3-carboxylate from an appropriately substituted aniline.

Causality of the Synthetic Approach

The chosen method involves two key transformations:

-

Condensation: The reaction of p-anisidine (4-methoxyaniline) with diethyl (ethoxymethylene)malonate (DEEM) forms an enamine intermediate. This step is driven by the nucleophilicity of the aniline nitrogen attacking the electron-deficient double bond of DEEM.

-

Thermal Cyclization: The intermediate is heated to a high temperature (typically in a high-boiling solvent like diphenyl ether) to induce an intramolecular electrophilic aromatic substitution. The enamine ring-closes onto the aromatic ring, followed by the elimination of ethanol to form the pyridinone ring of the quinoline system. Subsequent esterification, if necessary, or direct use of appropriate starting materials yields the target ethyl ester.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-((4-methoxyphenyl)amino)maleate

-

In a 250 mL round-bottom flask, combine p-anisidine (12.3 g, 0.1 mol) and diethyl (ethoxymethylene)malonate (21.6 g, 0.1 mol).

-

Heat the mixture at 100-110°C for 2 hours with stirring. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

-

Allow the reaction mixture to cool to room temperature. The resulting intermediate is often a solid or viscous oil and can be used in the next step without further purification.

Step 2: Cyclization to Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

-

To the crude intermediate from Step 1, add 100 mL of diphenyl ether.

-

Heat the mixture to reflux (approximately 250-260°C) for 30-45 minutes.

-

Cool the mixture to below 100°C and add 100 mL of hexane to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with hexane, and dry under vacuum to yield the 4-hydroxyquinoline intermediate.

Step 3: Conversion to Ethyl 6-methoxyquinoline-3-carboxylate (if starting from the 4-hydroxy analog) This step is illustrative for converting a common intermediate. Direct synthesis routes may vary.

-

The conversion of the 4-hydroxy group to the unsubstituted quinoline requires a two-step process: chlorination followed by reduction.

-

Chlorination: Reflux the 4-hydroxyquinoline intermediate in excess phosphorus oxychloride (POCl₃) to yield the 4-chloro derivative.

-

Reduction: The 4-chloro derivative can be reduced to the target compound using a catalytic hydrogenation (e.g., H₂, Pd/C) in the presence of a base (like MgO or Et₃N) to neutralize the HCl formed.

Purification Methodology

The final product is typically purified using column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from any remaining starting materials or byproducts.[4][5]

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthetic and purification process.

Caption: High-level workflow for the synthesis of Ethyl 6-methoxyquinoline-3-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

Ethyl 6-methoxyquinoline-3-carboxylate is not typically an active pharmaceutical ingredient (API) itself but rather a high-value starting material or intermediate. Its utility stems from its pre-functionalized core, which allows for rapid and divergent synthesis of compound libraries for screening.

-

Scaffold for Bioactive Molecules: The quinoline core is a well-established pharmacophore. This compound serves as a foundational scaffold for creating derivatives with potential therapeutic applications, including anticoccidial, antimicrobial, and anticancer agents.[6][7][8][9]

-

Versatile Chemical Intermediate: The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide via aminolysis. These transformations open pathways to a vast chemical space, enabling extensive Structure-Activity Relationship (SAR) studies. For instance, quinoline-3-carboxamides have been identified as potent inhibitors of enzymes like hematopoietic prostaglandin D synthase (H-PGDS).[10]

-

Antiviral Research: Related quinoline structures have been investigated for antiviral properties, including as potential inhibitors of the SARS-CoV-2 main protease (Mpro), highlighting the relevance of this scaffold in addressing emerging infectious diseases.[4][5]

Conceptual Mechanism: Enzyme Inhibition

Many quinoline-based drugs exert their therapeutic effect by inhibiting specific enzymes. The diagram below illustrates a conceptual model where a drug derived from the quinoline scaffold acts as a competitive inhibitor, binding to the active site of an enzyme and blocking the natural substrate.

Caption: Conceptual model of competitive enzyme inhibition by a quinoline-based drug.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are mandatory when handling Ethyl 6-methoxyquinoline-3-carboxylate. The following guidelines are based on standard laboratory safety practices for similar chemical compounds.[11][12][13][14]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12][13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11][14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[11][12]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12]

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[14] For long-term stability, storage at -20°C is recommended.[1]

Conclusion

Ethyl 6-methoxyquinoline-3-carboxylate is a strategically important molecule for chemical and pharmaceutical research. Its well-defined structure, coupled with the synthetic versatility of its functional groups, makes it an invaluable building block for the discovery of novel therapeutic agents. This guide has provided a technical framework for understanding its properties, synthesis, and applications. By adhering to the outlined scientific principles and safety protocols, researchers can effectively and safely utilize this compound to advance their drug discovery programs.

References

- Benchchem. Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate.

- Safety data sheet according to 1907/2006/EC, Article 31. (2022, March 8).

- SAFETY DATA SHEET. (2010, December 1).

- MilliporeSigma. SAFETY DATA SHEET. (2024, September 7).

- MedchemExpress.com. Safety Data Sheet. (2024, February 21).

- Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. RSC Publishing.

- AAT Bioquest. Safety Data Sheet. (2023, March 27).

- Google Patents. US3485845A - Methyl and ethyl 6- and 7-substituted 4-hydroxy-quinoline-3-carboxylates useful as coccidiostats.

- BIOFOUNT. Ethyl 6-Methoxyquinoline-3-carboxylate.

- Liu, Y., et al. (2013). Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety. Asian Journal of Chemistry.

- Balasubramanian, T., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Physics and Chemistry of Solids.

- BLD Pharm. 26660-48-0|Ethyl 6-methoxyquinoline-3-carboxylate.

- Malaria World. Journal of Physics and Chemistry of Solids. (2022, July 12).

- SpectraBase. Quinoline-4-carboxylic acid, 6-methoxy-, ethyl ester.

- Deaton, D.N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Optimizing Pharmaceutical Synthesis: The Role of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

- Li, Y., et al. (2020). An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. ResearchGate.

Sources

- 1. 26660-48-0|Ethyl 6-Methoxyquinoline-3-carboxylate|Ethyl 6-Methoxyquinoline-3-carboxylate|-范德生物科技公司 [bio-fount.com]

- 2. 26660-48-0|Ethyl 6-methoxyquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.malariaworld.org [media.malariaworld.org]

- 6. Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate | Benchchem [benchchem.com]

- 7. US3485845A - Methyl and ethyl 6- and 7-substituted 4-hydroxy-quinoline-3-carboxylates useful as coccidiostats - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

- 9. nbinno.com [nbinno.com]

- 10. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. leap.epa.ie [leap.epa.ie]

- 12. fishersci.com [fishersci.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. docs.aatbio.com [docs.aatbio.com]

Biological Activity of 6-Methoxyquinoline-3-Carboxylate Derivatives: A Technical Guide

This guide provides an in-depth technical analysis of 6-methoxyquinoline-3-carboxylate derivatives , a privileged scaffold in medicinal chemistry. It is designed for researchers and drug development professionals, focusing on synthesis, pharmacological profiling, and experimental validation.

Executive Summary: The "Privileged" Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, historically anchored by the antimalarial alkaloid quinine . Within this broad family, 6-methoxyquinoline-3-carboxylate derivatives represent a highly versatile "gateway" scaffold.

The C6-methoxy group is not merely decorative; it is a critical pharmacokinetic modulator that enhances lipophilicity and metabolic stability, often mimicking the electronic properties found in successful drugs like Moxifloxacin and Quinine. The C3-carboxylate moiety serves as the primary vector for diversification, allowing the rapid generation of amides, hydrazides, and esters that exhibit potent anticancer , antimicrobial , and antiviral properties.

Chemical Space & Synthesis Strategies[1]

To access the biological potential of this class, one must first master the construction of the core scaffold: Ethyl 6-methoxyquinoline-3-carboxylate .

Core Synthesis Logic

The most robust route utilizes a modified Friedländer or Meth-Cohn synthesis, often starting from p-anisidine (4-methoxyaniline).

DOT Diagram: Synthetic Workflow

The following diagram illustrates the convergent synthesis pathway for the core scaffold.

Caption: Convergent synthesis of the 6-methoxyquinoline-3-carboxylate core from p-anisidine.

Critical Synthetic Considerations

-

Regioselectivity: The para-methoxy group directs cyclization to the ortho position relative to the amine, ensuring the formation of the 6-substituted quinoline rather than the 7-isomer.

-

Solubility: The ethyl ester is lipophilic. Hydrolysis to the free acid (6-methoxyquinoline-3-carboxylic acid) drastically changes solubility, often requiring DMSO for biological assays.

Pharmacological Profiles[2]

Anticancer Activity

Derivatives of 6-methoxyquinoline-3-carboxylate have shown significant potency against breast (MCF-7), leukemia (K562), and lung (A549) cancer cell lines.

-

Mechanism of Action:

-

Tubulin Polymerization Inhibition: Analogous to colchicine, bulky substitutions at C3 can interfere with microtubule dynamics, arresting cells in the G2/M phase.

-

Apoptosis Induction: Up-regulation of Bax and down-regulation of Bcl-2, leading to Caspase-3 activation.

-

ROS Generation: Copper(II) complexes of these derivatives can catalyze the formation of Reactive Oxygen Species (ROS), causing oxidative DNA damage specifically in tumor cells.

-

Key Data Points (Comparative):

| Compound ID | Substitution (C3) | Cell Line | IC50 (µM) | Reference Standard |

| 4m | (4-fluorophenyl)amide | MCF-7 | 0.33 | Doxorubicin (0.50) |

| 4k | (3-chloro-4-fluorophenyl) | K562 | 0.28 | Imatinib |

| Cu-6MQ | Copper Complex | A549 | 57.9 | Cisplatin |

Antimicrobial Activity

While fluoroquinolones (C6-Fluoro) are the gold standard, C6-Methoxy derivatives retain significant antibacterial activity, particularly when the C3-carboxylate is converted to a hydrazide or 1,3,4-oxadiazole .

-

Target: Bacterial DNA Gyrase (Topoisomerase II).

-

Spectrum: Broad-spectrum activity against S. aureus (Gram+) and E. coli (Gram-).

-

Resistance: The 6-methoxy group reduces susceptibility to certain efflux pumps compared to the unsubstituted quinoline.

Structure-Activity Relationship (SAR) Deep Dive

The biological efficacy of this scaffold relies on precise modifications at three key zones.[1][2]

DOT Diagram: SAR Logic

Caption: Functional dissection of the 6-methoxyquinoline-3-carboxylate scaffold.

-

C6 Position (The Anchor): The methoxy group is superior to a proton (H) or methyl group. It provides electron density to the ring system, enhancing binding affinity to hydrophobic pockets in enzymes like DNA gyrase or Tubulin.

-

C3 Position (The Vector):

-

Ester (COOEt): Generally inactive in vitro but acts as a prodrug.

-

Carboxylic Acid (COOH): Essential for antibacterial activity (gyrase binding).

-

Carboxamide (CONH-R): Essential for anticancer activity (intercalation/tubulin binding).

-

Experimental Protocols

Protocol: Synthesis of Ethyl 6-methoxyquinoline-3-carboxylate

Objective: Produce the core scaffold for further derivatization.

-

Reagents: p-Anisidine (10 mmol), Diethyl ethoxymethylenemalonate (EMME) (10 mmol), Diphenyl ether (Dowtherm A).

-

Condensation: Mix p-anisidine and EMME. Heat at 110°C for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

-

Cyclization: Add the resulting intermediate to boiling Diphenyl ether (250°C). Reflux for 1 hour.

-

Isolation: Cool to room temperature. Add hexane to precipitate the product. Filter and recrystallize from ethanol.

-

Validation: 1H-NMR (CDCl3) should show a singlet at ~3.9 ppm (Methoxy) and a singlet at ~9.1 ppm (H2 proton of quinoline).

Protocol: MTT Cytotoxicity Assay

Objective: Determine IC50 values for anticancer potential.[3]

-

Cell Seeding: Seed MCF-7 cells (5,000 cells/well) in a 96-well plate. Incubate for 24h at 37°C/5% CO2.

-

Treatment: Dissolve the quinoline derivative in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48h.

-

MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate % viability vs. control.

-

Formula:(Abs_sample - Abs_blank) / (Abs_control - Abs_blank) * 100

-

Future Outlook

The 6-methoxyquinoline-3-carboxylate scaffold is evolving beyond simple small-molecule drugs. Current research trends indicate a shift toward:

-

Metal-Organic Frameworks (MOFs): Using the carboxylate as a ligand for copper/ruthenium complexes to target resistant tumors.

-

PROTACs: Linking the quinoline core (as the warhead) to E3 ligase ligands to degrade specific oncogenic proteins.

References

-

El-Gamal, M. I., et al. (2016).[4] Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. Link

-

Gogoi, J., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents Med Chem. Link

-

Ruiz-Azuara, L., et al. (2019). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. ResearchGate. Link

-

BenchChem. (2025).[2][5][6] Biological activity of 6-methoxy-2-methylquinoline-4-thiol and related analogs. BenchChem Technical Notes. Link

-

PubChem. (2025).[7][8] 6-Methoxyquinoline-3-carboxylic acid Compound Summary. National Library of Medicine. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid | C11H9NO4 | CID 1133173 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 6-Methoxyquinoline Derivatives

Introduction: The Significance of 6-Methoxyquinolines and the Advent of Microwave Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] Within this important class of heterocycles, 6-methoxyquinoline derivatives hold particular prominence. The 8-amino-6-methoxyquinoline pharmacophore, for instance, is a key component of antimalarial drugs like primaquine and tafenoquine.[2] Furthermore, various 6-methoxyquinoline derivatives have been investigated as potential P-glycoprotein inhibitors, inhibitors of bacterial DNA gyrase and topoisomerase IV, and for their antimicrobial activities.[3][4][5]

Traditionally, the synthesis of quinolines has relied on classic named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[6][7] While effective, these methods often suffer from drawbacks including harsh reaction conditions, long reaction times, and the use of hazardous reagents.[7] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a green, efficient, and rapid alternative to conventional heating methods.[1][8][9] Microwave synthesis dramatically reduces reaction times from hours to mere minutes, often leading to higher yields and cleaner products.[8][10][11]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and protocols for the microwave-assisted synthesis of 6-methoxyquinoline derivatives. We will delve into the underlying mechanisms of microwave heating, present detailed, step-by-step protocols for key synthetic routes, and discuss the characterization of the resulting products.

The Engine of Acceleration: Understanding Microwave-Assisted Organic Synthesis (MAOS)

Conventional heating methods transfer energy to a reaction mixture indirectly, through conduction and convection from the vessel walls.[12][13] This process is often slow and can lead to uneven heating. In contrast, microwave irradiation directly heats the reaction mixture by utilizing electromagnetic waves to interact with polar molecules and ions within the sample.[12][14]

This direct energy transfer is primarily governed by two mechanisms:

-

Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[12][15] This rapid reorientation creates friction, generating heat efficiently and volumetrically throughout the reaction medium.[12][14]

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement cause significant and rapid heating.[8][13]

This "in-core" heating leads to a rapid temperature increase, allowing reactions to be completed in a fraction of the time required by conventional methods.[12][15] This can also lead to the formation of products that are not favored under traditional heating conditions.[15]

Visualizing the MAOS Workflow

The general workflow for performing a microwave-assisted synthesis is streamlined for efficiency and reproducibility.

Caption: General workflow for microwave-assisted synthesis of 6-methoxyquinolines.

Key Synthetic Protocols for 6-Methoxyquinoline Derivatives

The following protocols are representative examples of how classic quinoline syntheses can be adapted for microwave irradiation to produce 6-methoxy-substituted derivatives. The primary starting material for introducing the 6-methoxy group is typically p-anisidine (4-methoxyaniline).

Microwave-Assisted Friedländer Annulation

The Friedländer synthesis is a robust method for constructing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] Microwave irradiation drastically shortens the reaction time for this transformation.[1][16]

Reaction Scheme:

-

2-Amino-5-methoxybenzaldehyde + Ketone with α-methylene group → 6-Methoxyquinoline derivative

Protocol:

-

Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 2-amino-5-methoxybenzaldehyde (1.0 mmol) and a suitable ketone (e.g., cyclohexanone, 1.2 mmol).

-

Solvent and Catalyst: Add glacial acetic acid (5 mL), which serves as both the solvent and the catalyst.[1][16]

-

Vial Sealing: Securely seal the vial with a cap designed for microwave synthesis.

-

Microwave Irradiation: Place the vial in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 160°C for 5 minutes.[1][16][17]

-

Work-up: After the reaction, allow the vial to cool to room temperature. Pour the reaction mixture into ice-water (20 mL) and neutralize with a saturated solution of sodium bicarbonate.

-

Isolation and Purification: The resulting precipitate can be collected by filtration, washed with cold water, and purified by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Reactants | 2-Amino-5-methoxybenzaldehyde, Ketone | [1],[16] |

| Solvent/Catalyst | Glacial Acetic Acid | [1],[16] |

| Temperature | 160°C | [1],[16],[17] |

| Time | 5 minutes | [1],[16],[17] |

| Typical Yield | Excellent | [16],[17] |

Microwave-Assisted Combes Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[10] This method is particularly useful for preparing 2,4-disubstituted quinolines.[6]

Reaction Scheme:

-

p-Anisidine + β-Diketone → 2,4-Disubstituted-6-methoxyquinoline

Protocol:

-

Reactant Preparation: In a suitable microwave process vial, mix p-anisidine (4-methoxyaniline, 2.0 mmol) and a β-diketone (e.g., acetylacetone, 2.4 mmol).[18]

-

Catalyst: Add a catalytic amount of an acidic resin, such as NKC-9 (100 mg), for a solvent-free approach.[18] Alternatively, a solid acid catalyst like montmorillonite K-10 can be used.[1]

-

Homogenization: If performing a solvent-free reaction, thoroughly mix the reactants and catalyst with a glass rod.[18]

-

Microwave Irradiation: Irradiate the mixture in a microwave reactor. A typical protocol might involve irradiation at 400 W for 1.5 minutes.[18]

-

Work-up: After cooling, extract the mixture with a suitable organic solvent (e.g., CH₂Cl₂).[18]

-

Isolation and Purification: If a solid catalyst was used, filter it off. Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[18] The crude product can then be purified.

| Parameter | Value | Reference |

| Reactants | p-Anisidine, β-Diketone | [1],[18] |

| Catalyst | Acidic Resin (NKC-9) or Montmorillonite K-10 | [1],[18] |

| Conditions | Solvent-free | [18] |

| Power | 400 W | [18] |

| Time | 1.5 minutes | [18] |

| Typical Yield | High | [18] |

Microwave-Assisted Skraup Synthesis

The Skraup synthesis is a classic method for producing the parent quinoline ring, involving the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[10] Microwave irradiation can significantly reduce the notoriously long reaction times of this synthesis.[19]

Reaction Scheme:

-

p-Anisidine + Glycerol → 6-Methoxyquinoline

Protocol:

-

Reactant Preparation: In a microwave-safe reaction vessel, cautiously mix p-anisidine (4-methoxyaniline), glycerol, an oxidizing agent (e.g., arsenic(V) oxide or nitrobenzene), and concentrated sulfuric acid.[10][19] Caution: This reaction is highly exothermic and involves hazardous materials.

-

Microwave Irradiation: Subject the mixture to microwave irradiation. The specific time and power will need to be optimized for the scale and equipment.

-

Work-up: After cooling, carefully pour the reaction mixture into an ice-water mixture.

-

Neutralization and Isolation: Basify the solution to a pH of 9-10. The product will often precipitate and can be collected by filtration.[10]

-

Purification: The crude product should be washed with cold water and can be purified by crystallization.[10]

Product Characterization: Confirming the Structure of 6-Methoxyquinoline Derivatives

A thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized 6-methoxyquinoline derivatives.[20]

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for a representative 6-methoxyquinoline derivative.[20][21]

| Technique | Functional Group | Expected Signal/Range |

| ¹H NMR | C6-OCH₃ | ~3.8 - 4.0 ppm (singlet) |

| Aromatic Protons | ~7.0 - 8.5 ppm (multiplets) | |

| Aldehyde Proton (if present) | ~9.5 - 10.5 ppm (singlet) | |

| ¹³C NMR | Methoxy (-OCH₃) | ~55 - 65 ppm |

| Aromatic (Quinoline) | ~110 - 160 ppm | |

| Aldehyde (C=O) (if present) | ~190 - 200 ppm | |

| FTIR | C-O Stretch (Methoxy) | 1000 - 1300 cm⁻¹ |

| C=C Stretch (Aromatic) | 1500 - 1600 cm⁻¹ | |

| C=O Stretch (if present) | 1680 - 1710 cm⁻¹ | |

| Mass Spec | [M+H]⁺ | Expected molecular weight + 1 |

Generalized Characterization Protocols

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[20][21] Acquire ¹H and ¹³C NMR spectra.

-

FTIR Spectroscopy: For solid samples, place a small amount directly onto the ATR crystal of the FTIR spectrometer and record the spectrum, typically from 4000-400 cm⁻¹.[20][21]

-

Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) and acquire the mass spectrum, typically in positive ion mode to observe the [M+H]⁺ ion.[20]

Safety and Troubleshooting in Microwave Synthesis

Safety First: A Critical Consideration

Microwave synthesis involves heating reactions in sealed vessels well above their atmospheric boiling points, leading to the generation of high internal pressures.[22]

-

Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[23] Laboratory-grade microwave reactors are equipped with essential safety features, including temperature and pressure sensors, and are built to withstand high pressures.[12][23]

-

Know Your Reaction: Be aware of the potential for highly exothermic reactions or the decomposition of reagents at high temperatures.[14][23] If unsure, start with small-scale reactions at lower power and temperature settings.[23]

-

Proper Vessel Handling: Only use microwave process vials and caps designed for your specific reactor.[22] Ensure vials are not overfilled and are sealed correctly. Allow vials to cool completely before opening.[22]

Troubleshooting Common Issues

Caption: Troubleshooting logic for addressing low product yield in MAOS.[10]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 6-methoxyquinoline derivatives, aligning with the principles of green chemistry by reducing energy consumption and reaction times.[8][14] The protocols outlined in this guide provide a solid foundation for researchers to leverage this powerful technology. By understanding the principles of microwave heating, adhering to safety protocols, and employing systematic optimization, scientists can efficiently generate diverse libraries of these valuable heterocyclic compounds for applications in drug discovery and materials science.

References

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (URL: [Link])

-

Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condit. (URL: [Link])

-

Synthesis of quinolines via the Friedländer reaction under microwave conditions. (URL: [Link])

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (URL: [Link])

-

Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC. (URL: [Link])

-

MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (URL: [Link])

-

Theory of Microwave Heating for Organic Synthesis - CEM Corporation. (URL: [Link])

-

Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Publishing. (URL: [Link])

-

Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed. (URL: [Link])

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

-

Recent Advances in Metal-Free Quinoline Synthesis - PMC. (URL: [Link])

-

Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives - MDPI. (URL: [Link])

-

Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. (URL: [Link])

-

Microwave-assisted, [Bmim]HSO4-catalyzed the Friedländer Quinoline Synthesis of Quinoline Under Solvent-free Conditions - Bentham Science Publisher. (URL: [Link])

-

Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. | Request PDF - ResearchGate. (URL: [Link])

-

Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. (URL: [Link])

-

Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC. (URL: [Link])

-

Safety Considerations for Microwave Synthesis - CEM Corporation. (URL: [Link])

-

8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - MDPI. (URL: [Link])

-

6 - Organic Syntheses Procedure. (URL: [Link])

-

Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed. (URL: [Link])

-

Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives - ResearchGate. (URL: [Link])

-

Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids | ACS Combinatorial Science. (URL: [Link])

-

Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC. (URL: [Link])

-

Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. (URL: [Link])

-

Microwave Synthesis - Organic Chemistry Portal. (URL: [Link])

-

Microwave-assisted Synthesis of Quinolines - Bentham Science Publisher. (URL: [Link])

-

Table 1 . Fluorescence emission characteristics of 6-methoxy quinoline... - ResearchGate. (URL: [Link])

-

Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC. (URL: [Link])

-

Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline - Taylor & Francis. (URL: [Link])

-

Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iipseries.org [iipseries.org]

- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpas.com [ijrpas.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 13. ijnrd.org [ijnrd.org]

- 14. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 16. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. asianpubs.org [asianpubs.org]

- 19. Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. Safety Considerations for Microwave Synthesis [cem.com]

Application Notes and Protocols for the Synthesis of Quinoline-3-Carboxylate Esters via Friedländer Annulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedländer annulation, a classic condensation reaction, remains a cornerstone in synthetic organic chemistry for the construction of the quinoline scaffold, a privileged core in numerous pharmaceuticals and functional materials. This guide provides an in-depth exploration of the Friedländer methodology, with a specific focus on its application in the synthesis of quinoline-3-carboxylate esters. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols, and present a comprehensive troubleshooting guide to empower researchers in optimizing this versatile transformation.

Introduction: The Significance of the Quinoline Core and the Friedländer Annulation

Quinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds, exhibiting a wide array of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The quinoline-3-carboxylate ester moiety, in particular, is a key structural motif in many biologically active molecules. The Friedländer synthesis, first reported by Paul Friedländer in 1882, offers a direct and efficient route to polysubstituted quinolines.[4][5] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group adjacent to a carbonyl, such as a β-ketoester, to form the quinoline ring system.[5][6][7]

The versatility of the Friedländer reaction lies in its tolerance of a wide range of functional groups and the ability to control the substitution pattern on both the carbocyclic and heterocyclic rings of the quinoline product.[3][8] This allows for the generation of diverse libraries of quinoline derivatives for drug discovery and materials science applications.

Reaction Mechanism and Key Parameters

The Friedländer annulation can be catalyzed by either acids or bases, or in some cases, can proceed under neutral conditions at elevated temperatures.[5][6] The reaction is believed to proceed through a two-step sequence: an initial aldol-type condensation followed by a cyclization and dehydration.

There are two plausible mechanistic pathways, as illustrated below. The first involves an initial aldol condensation to form an aldol adduct, which then dehydrates to an α,β-unsaturated carbonyl compound. Subsequent intramolecular cyclization via imine formation and a final dehydration step yield the quinoline product. The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol reaction and dehydration.[9] Detailed mechanistic studies suggest that for the reaction between o-aminobenzaldehydes and simple ketones, the rate-determining step is the initial intermolecular aldol condensation.[8][10]

Figure 1: Plausible mechanistic pathways for the Friedländer annulation.

Key Reaction Parameters and Their Influence

The success of the Friedländer annulation is highly dependent on the judicious selection of reaction parameters. The table below summarizes the critical factors and their general effects on the synthesis of quinoline-3-carboxylate esters.

| Parameter | Options | General Effect on Reaction |

| Catalyst | Acids: Brønsted acids (p-TsOH, H₂SO₄), Lewis acids (ZnCl₂, FeCl₃, Sc(OTf)₃).[6][11] Bases: KOH, NaOH, piperidine.[6] Modern Catalysts: Ionic liquids, metal-organic frameworks (MOFs), nanocatalysts.[6] | The choice of catalyst is often substrate-dependent. Acid catalysts are generally more effective for condensations involving o-aminoketones.[8][11] Base catalysis can sometimes lead to self-condensation of the α-methylene carbonyl compound.[6] |

| Solvent | Ethanol, Toluene, Dichloromethane (DCM), Water, or solvent-free conditions.[1][4] | The choice of solvent can influence reaction rates and solubility of reactants. Greener protocols utilizing water or solvent-free conditions have been developed.[1][12] |

| Temperature | Room temperature to reflux. Microwave irradiation can also be employed.[6][12] | Higher temperatures generally accelerate the reaction but can also promote side reactions. Microwave heating can significantly reduce reaction times.[6] |

| Reactants | Substituted 2-aminoaryl aldehydes or ketones and β-ketoesters (e.g., ethyl acetoacetate). | The electronic nature of substituents on the 2-aminoaryl carbonyl compound can affect its reactivity. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of quinoline-3-carboxylate esters via the Friedländer annulation.

Protocol 1: Acid-Catalyzed Synthesis of Ethyl 2-Methyl-4-phenylquinoline-3-carboxylate

This protocol describes a common acid-catalyzed approach using p-toluenesulfonic acid (p-TsOH).

Materials:

-

2-Aminobenzophenone

-

Ethyl acetoacetate

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzophenone (1.0 mmol, 197.24 mg), ethyl acetoacetate (1.2 mmol, 156.16 mg, 152 µL), and toluene (20 mL).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 mmol, 19.02 mg) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Quenching: Carefully add saturated aqueous NaHCO₃ solution (20 mL) to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 2-methyl-4-phenylquinoline-3-carboxylate.

Protocol 2: Base-Catalyzed Synthesis of a Quinoline-3-carboxylate Ester

This protocol outlines a general procedure for a base-catalyzed Friedländer synthesis.

Materials:

-

2-Aminobenzaldehyde

-

A suitable β-ketoester (e.g., methyl acetoacetate)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL).

-

Reagent Addition: Add the β-ketoester (1.1 mmol) followed by a catalytic amount of potassium hydroxide (0.2 mmol, 20 mol%).[6]

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.[6]

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water (30 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by recrystallization or column chromatography.

Troubleshooting and Optimization

Even with well-established protocols, challenges can arise during the Friedländer synthesis. This section addresses common problems and offers potential solutions.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | - Inappropriate catalyst for the specific substrates. - Insufficient reaction temperature or time. - Decomposition of starting materials or product. | - Screen different acid or base catalysts.[6] For o-aminoketones, Lewis acids might be more effective. - Gradually increase the reaction temperature and monitor by TLC. - Consider using milder reaction conditions or a more robust catalyst. |

| Formation of Side Products | - Self-condensation of the α-methylene carbonyl compound (especially under basic conditions).[6] - Self-condensation of the 2-aminoaryl carbonyl compound at high temperatures. | - Slowly add the α-methylene carbonyl compound to the reaction mixture. - Switch to an acid catalyst to minimize base-catalyzed self-condensation. - Employ milder heating conditions or reduce the reaction time. |

| Poor Regioselectivity (with unsymmetrical ketones) | - Formation of both possible constitutional isomers. | - The use of a phosphoryl group on the α-carbon of the ketone or specific amine catalysts can improve regioselectivity.[4] |

| Difficulty in Product Isolation/Purification | - Formation of tar-like materials. - Product is highly soluble in the work-up solvent. | - Ensure complete neutralization of the catalyst before extraction. - Optimize the purification technique (e.g., try different solvent systems for chromatography or recrystallization). |

Conclusion

The Friedländer annulation is a powerful and adaptable method for the synthesis of quinoline-3-carboxylate esters, which are valuable scaffolds in medicinal chemistry and materials science. By understanding the reaction mechanism, carefully selecting catalysts and conditions, and being prepared to troubleshoot common issues, researchers can effectively utilize this classic reaction to generate a wide array of functionalized quinolines. The protocols and insights provided in this guide serve as a comprehensive resource for both novice and experienced chemists working in this field.

References

-

Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Available from: [Link]

-

Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Available from: [Link]

-

Reddy, C. S., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Available from: [Link]

-

Wikipedia. Friedländer synthesis. Available from: [Link]

-

ResearchGate. The Friedl??nder Synthesis of Quinolines. Available from: [Link]

-

Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 82(4), 461-476. Available from: [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). A New and Efficient Procedure for Friedländer Synthesis of Quinolines in Low Melting Tartaric Acid-Urea Mixtures. Australian Journal of Chemistry, 65(4), 409-416. Available from: [Link]

-

quimicaorganica.org. Friedlander quinoline synthesis. Available from: [Link]

-

TÜBİTAK Academic Journals. Advances in polymer based Friedlander quinoline synthesis. Available from: [Link]

-

De Gruyter. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available from: [Link]

-

ResearchGate. Concerning the mechanism of the Friedl??nder quinoline synthesis. Available from: [Link]

-

Cheng, C. C., & Yan, S. J. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions, 28(2), 37-201. Available from: [Link]

-

MDPI. Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation. Available from: [Link]

-

Semantic Scholar. The Friedländer Synthesis of Quinolines. Available from: [Link]

-

Bentham Science. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Available from: [Link]

-

Sci-Hub. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Available from: [Link]

-

Green Chemistry (RSC Publishing). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Available from: [Link]

-

ResearchGate. Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. Available from: [Link]

Sources

- 1. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. eurekaselect.com [eurekaselect.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. connectsci.au [connectsci.au]

- 8. Disclaimer / Avertissement [epe.bac-lac.gc.ca]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Troubleshooting & Optimization

How to remove tarry impurities from Skraup quinoline synthesis

Topic: Removal of Tarry Impurities & Reaction Optimization

Diagnostic: Why is Tar Forming?

Before attempting removal, it is critical to understand that "tar" in a Skraup synthesis is not a single impurity but a complex mixture of polymeric byproducts.

The Root Cause: The Skraup reaction involves the dehydration of glycerol to acrolein (propenal) using hot sulfuric acid. Acrolein is highly reactive and unstable.

-

Acrolein Polymerization: In the presence of acid and heat, acrolein rapidly polymerizes into a resinous, non-volatile solid (disacryl).

-

Oxidative Coupling: The oxidizing agent (e.g., nitrobenzene) can over-oxidize the aniline starting material, creating "aniline black" style oligomers.

Visualizing the Divergence: The following diagram illustrates the "Competition Phase" where the reaction either succeeds or degrades into tar.

Figure 1: The bifurcation of the acrolein intermediate. Controlling the concentration of free acrolein is key to preventing tar formation.

Prevention: The First Line of Defense

If your current batch is already tarry, proceed to Section 3 . For future batches, you must implement a Moderator Protocol .

The standard Skraup reaction is notoriously violent.[1] To prevent the thermal runaway that favors polymerization, add a moderator.

| Moderator Agent | Mechanism of Action | Recommended Qty (Relative to Aniline) |

| Ferrous Sulfate ( | Acts as an oxygen carrier; lowers the oxidation potential and regulates the exotherm. | 0.5 - 1.0 molar equivalent |

| Boric Acid ( | Forms a glycerol borate ester, slowing the release of acrolein (controlled release). | 0.5 molar equivalent |

Remediation: Protocols for Tar Removal

If you have a crude reaction mixture that is black, viscous, and tarry, use the following stepwise protocols. Do not attempt column chromatography on the crude tar; it will irreversibly foul your column.

Method A: The Steam Distillation (Standard Protocol)

Best for: Bulk removal of heavy polymeric tars.

Principle: Quinoline is steam volatile; the polymeric tars are not.

-

Dilution: After the reaction is complete, cool the mixture to ~80°C and dilute with water.

-

Basification (Critical): The quinoline exists as a sulfate salt (soluble). You must neutralize the acid to free the amine.

-

Step: Slowly add 50% NaOH solution until the pH > 10. The mixture will heat up; use an ice bath if necessary.

-

-

Steam Distillation:

-

Set up a steam generator and pass live steam into the reaction flask.

-

Collect the distillate.[2] It will be milky initially.

-

Endpoint: Continue distilling until the distillate runs clear and no longer smells of pyridine/quinoline.

-

-

Isolation:

-

The distillate contains water, quinoline, and unreacted aniline/nitrobenzene.

-

Extract the distillate with ether or dichloromethane.

-

Dry over

and evaporate the solvent.

-

Method B: The Zinc Chloride Double Salt (High Purity Protocol)

Best for: Removing stubborn isomers, aniline traces, and non-volatile impurities that co-distilled.

Principle: Quinoline forms a crystalline complex with Zinc Chloride (

Protocol:

-

Preparation: Dissolve the crude quinoline (from Method A) in dilute Hydrochloric Acid (1:1 v/v).

-

Complexation:

-

Prepare a saturated solution of Zinc Chloride (

) in dilute HCl. -

Add this slowly to the quinoline solution with stirring.

-

A heavy, crystalline paste of the quinoline-zinc chloride double salt will form.

-

-

Filtration & Wash:

-

Cool the mixture to 0-5°C.

-

Filter the crystals using a Büchner funnel.[3]

-

Self-Validating Step: Wash the crystals with cold dilute HCl. If the filtrate is dark/colored, impurities are being removed. Continue washing until the filtrate is pale.

-

-

Decomposition:

-

Suspend the purified crystals in water.

-

Add concentrated NaOH solution. The white solid will disappear, and oily quinoline will separate.

-

-

Final Recovery: Extract with ether, dry, and distill.

Workflow Visualization

The following diagram outlines the decision logic for purifying a Skraup reaction mixture.

Figure 2: Purification logic flow. Steam distillation is mandatory; ZnCl2 complexation is the secondary polish.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture solidified into a black block inside the flask. How do I get it out?

-

A: This is "coking."[2] The polymerization ran out of control. Mechanical removal is difficult.

-

Solvent Soak: Soak the flask in hot DMF (Dimethylformamide) or warm concentrated sulfuric acid (in a fume hood) overnight. This may soften the polymer enough to break it up mechanically.

-

Prevention: Next time, ensure efficient stirring and add the sulfuric acid slowly to the glycerol/amine mix to prevent hotspots.

-

Q2: The final quinoline is yellow/brown, not colorless. Why?

-

A: Quinoline is photosensitive and oxidizes in air to form colored impurities (quinoline red).

-

Fix: Store under nitrogen or argon in amber glass bottles.

-

Quick Polish: Perform a simple vacuum distillation over zinc dust. The zinc reduces the colored oxidation products.

-

Q3: Can I use nitrobenzene as the solvent?

-

A: Yes, but excess nitrobenzene makes purification harder.

-

Tip: If you use nitrobenzene, it will co-distill with quinoline during steam distillation. You will need to separate the organic layer and chemically remove the nitrobenzene (reduction to aniline followed by acetylation) or separate by fractional distillation (b.p. Nitrobenzene 210°C vs Quinoline 237°C).

-

Q4: Why is the yield lower than 50%?

-

A: Low yield usually indicates that the acrolein polymerized before it could react with the aniline.

-

Solution: Use the Boric Acid modification (See Section 2). This slows the dehydration of glycerol, matching the rate of acrolein formation to the rate of the Skraup addition reaction.

-

References

-

Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79.

-

Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113–144.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Support Center: Extraction of Quinoline-3-Carboxylate Derivatives

[1]

Introduction: The Amphoteric Challenge

Quinoline-3-carboxylate derivatives present a unique extraction challenge due to their dual ionizable nature .[1][2] Unlike simple organic acids or bases, these molecules often possess both a basic quinoline nitrogen and an acidic carboxyl group (or a non-ionizable ester/amide group).[2]

Successful isolation depends entirely on identifying the specific subclass of your derivative:[1]

-

The Free Acid (Amphoteric): Contains an ionizable -COOH and basic -N-.[1][2]

-

The Ester/Amide (Weak Base): Contains a capped carbonyl and basic -N-.[1][2]

This guide provides pH optimization strategies for both scenarios, ensuring high recovery and purity.

Part 1: Diagnostic & Theory

Q1: How do I determine the optimal pH for my specific derivative?

A: You must first classify your molecule.[2] The extraction strategy diverges radically based on the presence of a free carboxylic acid.[1]

-

Scenario A: The Ester/Amide Derivative (e.g., Ethyl quinoline-3-carboxylate)[1]

-

Scenario B: The Free Acid Derivative (e.g., Quinoline-3-carboxylic acid)[1][3]

Q2: Why is Liquid-Liquid Extraction (LLE) yielding low recovery for my free acid derivative?

A: This is a common issue caused by zwitterion formation .[1][2]

At the isoelectric point (pH ~3.7), the molecule exists primarily as a zwitterion (

The Fix:

Part 2: Decision Tree & Workflows (Visualization)

The following diagram illustrates the critical decision path for selecting the correct extraction methodology.

Figure 1: Decision matrix for selecting the optimal extraction protocol based on chemical structure and concentration.

Part 3: Optimized Protocols

Protocol A: Extraction of Ester/Amide Derivatives

Best for: Ethyl quinoline-3-carboxylate, N-substituted amides.[1]

-

Dissolution: Dissolve the crude reaction mixture in dilute acid (0.1 M HCl) to protonate the nitrogen. Impurities that are non-basic (neutral organics) will remain undissolved or can be washed away with an organic solvent (e.g., Ether) at this stage.[2]

-

Basification: Slowly add saturated

or 1 M NaOH to the aqueous phase until pH 8.5 – 9.0 is reached.-

Note: The solution may become cloudy as the free base precipitates.[1]

-

-

Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[2]

-

Drying: Dry combined organics over anhydrous

and concentrate.

Protocol B: Isoelectric Precipitation of Free Acids

Best for: Quinoline-3-carboxylic acid (Scale > 100 mg).[1][2]

-

Dissolution: Start with the derivative in an alkaline solution (pH > 10, e.g., 1M NaOH). The molecule is anionic (

).[1][2] -

Titration: Slowly add 1 M HCl while monitoring pH with a calibrated meter.

-

Critical Zone: As pH approaches 4.5 , slow down. Dropwise addition is required.

-

Precipitation: A thick precipitate typically forms between pH 3.5 and 4.0 (the Isoelectric Point).[2]

-

Harvest: Stir for 30 minutes on ice to maximize yield. Filter the solid (zwitterion) and wash with a small amount of cold water (pH 4.0).

Protocol C: Solid Phase Extraction (SPE) for Free Acids

Best for: Trace analysis, biological fluids, or high-purity requirements.[1]

Recommended Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX or equivalent).[1][2]

| Step | Solvent/Buffer | Mechanism |

| 1.[1][2][3] Condition | Methanol followed by Water | Wetting |

| 2.[2] Load | Sample at pH < 2.0 (Acidified with Formic Acid) | Molecule is Cationic ( |

| 3. Wash 1 | 0.1 M HCl | Removes hydrophilic neutrals/anions.[2] |

| 4. Wash 2 | Methanol | Removes hydrophobic neutrals.[2] Molecule remains bound via ion exchange.[2] |

| 5. Elute | 5% | pH > 10 deprotonates the Nitrogen ( |

Part 4: Troubleshooting & FAQs

Q3: I tried Protocol B (Precipitation), but no solid formed. Why?

Possible Causes:

-

Concentration too low: If the concentration is below the solubility limit of the zwitterion (approx. 1-5 mg/mL depending on substituents), it will remain in solution.[1]

-

Fix: Evaporate water to reduce volume or switch to n-Butanol extraction .

-

-

Salt Effect: High salt concentrations (from neutralization) can sometimes increase solubility ("salting in") for zwitterions.[2]

Q4: My emulsion won't break during LLE with n-Butanol.

A: n-Butanol is miscible with water (~7-9%).[1][2]

-

Fix: Add solid NaCl to the aqueous phase until saturation. This "salting out" effect forces the n-Butanol (and your product) out of the aqueous phase and breaks the emulsion.[1]

Q5: Can I use HPLC to determine the pKa of my specific derivative?

A: Yes. Monitor the retention time (

References

-

Carvajal, M. T., & Yalkowsky, S. (2019).[2] Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124.[2]

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 80971, Quinoline-3-carboxylic acid.

-

Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them).

-

Li, X., et al. (2023).[2] Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction. MDPI.[1][2]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. data.epo.org [data.epo.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. quora.com [quora.com]

- 6. Isoelectric point - Wikipedia [en.wikipedia.org]

Validation & Comparative

A Senior Application Scientist's Guide to Quinoline Synthesis: Skraup vs. Gould-Jacobs

The quinoline ring is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from the historic antimalarial quinine to modern fluoroquinolone antibiotics.[1][2] For researchers and drug development professionals, the efficient construction of this bicyclic heterocycle is a critical first step in the discovery pipeline. Among the myriad of named reactions for quinoline synthesis, the Skraup and Gould-Jacobs reactions represent two of the most classical and enduring methods.

This guide provides an in-depth, objective comparison of these two cornerstone syntheses. We will move beyond simple procedural lists to explore the mechanistic underpinnings, practical advantages, inherent limitations, and the strategic rationale for choosing one method over the other, supported by experimental data and protocols.

The Skraup Synthesis: A Brute-Force Approach to the Core Scaffold

First reported by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a powerful, albeit aggressive, method for producing quinolines from simple starting materials.[3][4] The archetypal reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent (commonly nitrobenzene).[4][5]

Core Mechanism and Rationale

The reaction's success hinges on a sequence of acid-catalyzed transformations. The causality behind the experimental choices is as follows:

-

Acrolein Formation: Concentrated sulfuric acid is not merely a catalyst but a crucial dehydrating agent. It first converts glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, in situ.[3][6] This avoids handling the volatile and toxic acrolein directly.

-

Michael Addition: The aniline, acting as a nucleophile, attacks the acrolein via a conjugate (Michael) addition, forming a β-anilinopropionaldehyde intermediate.[5][6]

-

Cyclization and Dehydration: The strong acid then catalyzes an intramolecular electrophilic attack from the aldehyde onto the electron-rich aniline ring, followed by dehydration to form a 1,2-dihydroquinoline.[6]

-

Oxidation: The final step is the aromatization of the dihydroquinoline intermediate to the stable quinoline ring. This requires an oxidizing agent. Nitrobenzene is often used, conveniently being reduced to aniline, which can then re-enter the reaction cycle.[6] Arsenic acid is a less violent alternative.[4]

The entire process is notoriously exothermic and can become violent if not controlled.[4][6] This is due to the highly energetic dehydration of glycerol and the subsequent acid-catalyzed steps. To moderate the reaction's vigor, additives like ferrous sulfate are often employed.[6][7]

Scope and Limitations

The Gould-Jacobs reaction is a cornerstone of medicinal chemistry for several reasons:

-

Versatility: It provides access to 4-hydroxyquinolines, a key pharmacophore. The ester and acid functionalities at the 3-position offer handles for further chemical modification. [8]* Milder Conditions (Initially): The initial condensation is relatively mild, and while the cyclization requires high heat, it is generally more controlled than the Skraup synthesis.

-

Improved Yields: The reaction is less prone to tar formation and often delivers good to excellent yields of high-purity products. [2]* Modern Adaptations: The high-temperature cyclization step has been made significantly more efficient and rapid through the use of microwave synthesis. [9][10][11] However, it also has limitations:

-

High Cyclization Temperature: The classical requirement for temperatures above 250 °C can be a practical challenge and may not be suitable for all substrates. [12]* Regioselectivity: When using asymmetrically substituted anilines (e.g., meta-substituted), the cyclization can occur at either ortho position, potentially leading to a mixture of regioisomeric products. [12]

Head-to-Head Comparison: Skraup vs. Gould-Jacobs

The choice between these two syntheses is dictated entirely by the synthetic goal. The Skraup is for accessing the basic quinoline skeleton, while the Gould-Jacobs is for building functionalized quinolones for further development.

| Feature | Skraup Synthesis | Gould-Jacobs Synthesis |

| Primary Product | Unsubstituted or simply substituted quinolines. | 4-Hydroxyquinolines (4-Quinolones), often with a C3-ester or C3-acid group. [1][13] |

| Starting Materials | Aniline, glycerol, strong acid, oxidizing agent. [5][6] | Aniline, alkoxymethylenemalonate ester. [9][13] |

| Key Reagents | Conc. H₂SO₄, nitrobenzene or As₂O₅. | High-boiling solvent (e.g., diphenyl ether) for classical heating or microwave irradiation. [9][12] |

| Reaction Conditions | Highly acidic, strongly exothermic, typically 100-150 °C. [1][6] | Step 1: 100-130 °C. Step 2 (Cyclization): >250 °C or microwave heating. [9][12] |

| Typical Yields | Low to moderate (can be <40% to 91%), often variable and requires extensive purification. [1][7][14][15] | Good to excellent (up to 95%), generally cleaner with higher purity products. [12][10] |

| Key Advantages | Uses simple, inexpensive, and readily available starting materials. [2] | High versatility for drug synthesis, milder overall conditions, amenable to modern techniques (microwave). [9][11] |

| Key Disadvantages | Harsh, potentially violent reaction; formation of tarry byproducts; limited functional group tolerance. [7][16][17] | Requires high temperature for cyclization; potential for regioisomeric mixtures with meta-substituted anilines. [12] |

| Best For... | Large-scale synthesis of the basic quinoline core or simple derivatives. | Synthesis of key intermediates for pharmaceuticals, especially quinolone antibiotics and antimalarials. [9][13] |

Experimental Protocols

Trustworthy and reproducible protocols are essential for laboratory success. The following are representative procedures adapted from reliable sources.

Protocol 1: Skraup Synthesis of Quinoline

This protocol is adapted from Organic Syntheses, a highly reputable source for chemical procedures. [7] Materials:

-

Aniline (1.0 mole)

-

Glycerol (2.6 moles)

-

Nitrobenzene (0.5 mole)

-

Concentrated Sulfuric Acid (100 mL)

-

Ferrous sulfate heptahydrate (10 g)

Procedure:

-

Setup: In a 2-L round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously combine the aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate in a fume hood.

-

Acid Addition: Slowly and with external cooling (ice bath), add the concentrated sulfuric acid in portions with vigorous stirring.

-

Reaction: Gently heat the mixture. The reaction is highly exothermic and will soon begin to boil without external heating. Be prepared to apply cooling if the reaction becomes too vigorous. Maintain a gentle reflux for 3-4 hours.

-

Work-up: Allow the mixture to cool. Dilute cautiously with water and then neutralize by the slow addition of a concentrated sodium hydroxide solution until strongly alkaline.

-

Isolation: Perform a steam distillation to isolate the crude quinoline from the tarry residue.

-

Purification: Separate the quinoline layer from the distillate, dry over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237 °C.

Protocol 2: Gould-Jacobs Synthesis (Microwave-Assisted)

This modern protocol is adapted from methodologies that use microwave heating to accelerate the high-temperature cyclization step. [9][18] Materials:

-

Aniline (2.0 mmol)

-

Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol, excess acts as solvent)

Procedure:

-

Setup: In a 2.5 mL microwave vial equipped with a magnetic stir bar, combine the aniline and DEEM.

-